

Physical and chemical properties of 2-formyl-1-trityl-1H-imidazole

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Compound of Interest

Compound Name:	1-Trityl-1H-imidazole-2-carbaldehyde
Cat. No.:	B1298043

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An In-depth Technical Guide to 2-Formyl-1-trityl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-formyl-1-trityl-1H-imidazole, a heterocyclic organic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details available quantitative data, outlines experimental protocols for its synthesis, and discusses its potential applications in drug development.

Core Physical and Chemical Properties

2-Formyl-1-trityl-1H-imidazole, with the CAS number 67478-50-6, is a substituted imidazole derivative. The presence of a bulky trityl group at the N1 position and a formyl group at the C2 position imparts specific characteristics to the molecule.^[1] The trityl group serves as a protecting group, preventing reactions at the N1-position and allowing for regioselective modifications at other positions of the imidazole ring.^[2]

A summary of the key physical and chemical properties is presented in the table below. It is important to note that while some data is available from commercial suppliers, experimentally

determined values for properties such as melting and boiling points are not consistently reported in the scientific literature.

Property	Value	Source
Molecular Formula	C ₂₃ H ₁₈ N ₂ O	[1]
Molecular Weight	338.4 g/mol	[1]
CAS Number	67478-50-6	[1]
Purity	≥98%	[1]
Appearance	White to off-white powder	Inferred from related compounds
Solubility	Soluble in polar organic solvents such as DMSO, methanol, and ethanol. [3] Insoluble in water.	General solubility of similar imidazole derivatives.

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of 2-formyl-1-trityl-1H-imidazole. While a complete set of spectra for this specific compound is not readily available in public databases, typical spectral features can be inferred from related imidazole derivatives.

- ¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the protons of the imidazole ring, the trityl group, and the formyl proton. The imidazole protons typically appear in the aromatic region (δ 7-8 ppm). The numerous protons of the three phenyl rings of the trityl group will also resonate in this region, likely as a complex multiplet. The formyl proton (CHO) is expected to be a singlet further downfield (δ 9-10 ppm).
- ¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will show distinct signals for the carbon atoms of the imidazole ring, the trityl group, and the carbonyl carbon of the formyl group. The carbonyl carbon is typically observed in the range of δ 180-200 ppm.

- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include:
 - C=O stretching of the aldehyde group (around 1680-1700 cm⁻¹).
 - C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹).
 - C=C and C=N stretching of the imidazole and phenyl rings (in the range of 1400-1600 cm⁻¹).

Experimental Protocols

The synthesis of 2-formyl-1-trityl-1H-imidazole typically involves a two-step process: the protection of the imidazole nitrogen with a trityl group, followed by formylation at the C2 position.

Synthesis of 1-trityl-1H-imidazole (Precursor)

A common method for the N-tritylation of imidazole is as follows:

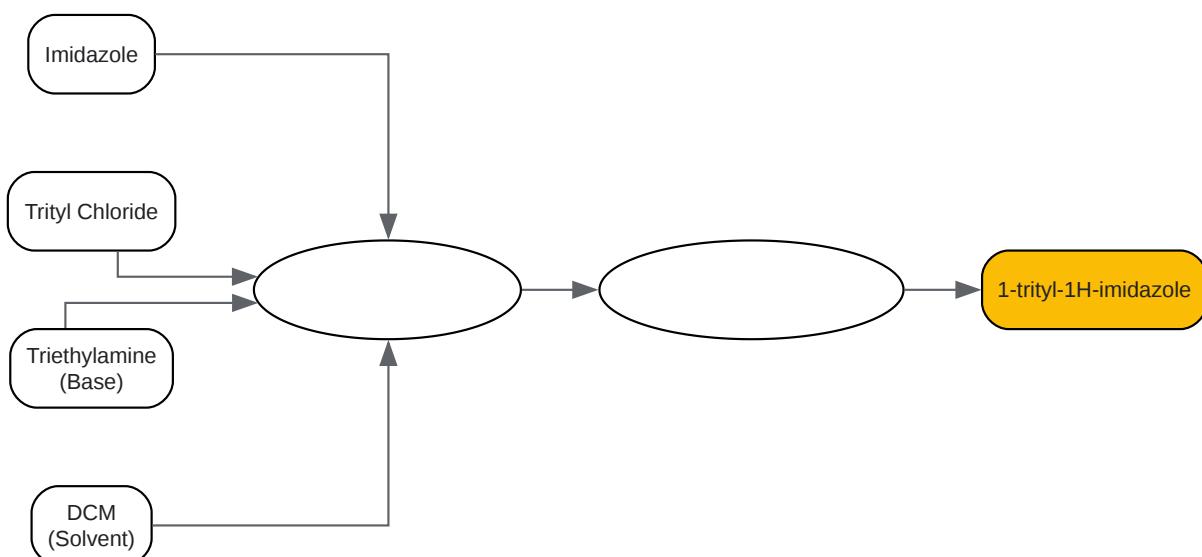
Materials:

- Imidazole
- Trityl chloride
- Triethylamine
- Dichloromethane (DCM)
- Water
- Ethanol

Procedure:

- Dissolve imidazole and trityl chloride in dichloromethane at 0 °C with vigorous stirring.

- Slowly add triethylamine to the mixture over a period of 30 minutes at the same temperature.
- Allow the reaction to warm to room temperature and continue stirring for 12 hours.
- Add water to dissolve the resulting white suspension.
- Remove the dichloromethane under reduced pressure.
- Filter the resulting aqueous slurry and dry the crude product.
- Recrystallize the crude product from ethanol to obtain pure 1-trityl-1H-imidazole as white, needle-like crystals.



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Synthesis of the precursor, 1-trityl-1H-imidazole.

Formylation of 1-trityl-1H-imidazole

The introduction of the formyl group at the C2 position can be achieved through lithiation followed by reaction with a formylating agent.

Materials:

- 1-trityl-1H-imidazole
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- N,N-Dimethylformamide (DMF)
- Saturated aqueous ammonium chloride solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- Dissolve 1-trityl-1H-imidazole in anhydrous THF in a dry flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.
- Add n-butyllithium dropwise to the cooled solution.
- Stir the reaction mixture at -78 °C for a specified time to ensure complete lithiation.
- Add N,N-dimethylformamide (DMF) as the formylating agent and continue stirring at low temperature before allowing the reaction to warm to room temperature.
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

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Formylation of 1-trityl-1H-imidazole to yield the final product.

Biological Significance and Applications in Drug Development

Imidazole derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[4][5] The imidazole core is a key structural motif in many existing drugs.[4]

While specific biological data for 2-formyl-1-trityl-1H-imidazole is not extensively documented, its structure suggests potential as a versatile intermediate in the synthesis of more complex, biologically active molecules. The formyl group is a reactive handle that can be readily converted into other functional groups, such as carboxylic acids, alcohols, or amines, allowing for the generation of a library of derivatives for biological screening.

The trityl-protected imidazole moiety can be incorporated into larger molecular scaffolds to explore structure-activity relationships in various drug discovery programs. For instance, trityl-protected imidazoles are used in the synthesis of peptide derivatives and other complex molecules where protection of the imidazole nitrogen is essential.[2]

Future Directions

Further research is warranted to fully elucidate the physical, chemical, and biological properties of 2-formyl-1-trityl-1H-imidazole. Key areas for future investigation include:

- Detailed Physicochemical Characterization: Experimental determination of melting point, boiling point, and solubility in a range of pharmaceutically relevant solvents.
- Comprehensive Spectroscopic Analysis: Acquisition and full assignment of ^1H NMR, ^{13}C NMR, and IR spectra to serve as a reference for future studies.

- Exploration of Chemical Reactivity: Investigation of the reactivity of the formyl group to synthesize a diverse library of derivatives.
- Biological Screening: Evaluation of the biological activity of 2-formyl-1-trityl-1H-imidazole and its derivatives against various therapeutic targets.

This in-depth technical guide serves as a foundational resource for researchers and professionals working with 2-formyl-1-trityl-1H-imidazole. The provided information on its properties and synthesis will facilitate its use in the design and development of novel chemical entities with potential therapeutic applications.

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